methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
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Description
Synthesis Analysis
The synthesis of this compound involves reacting 5-phenyl (4-tolyl)isoxazole-3-carbaldehydes with amino acids (such as 4-aminobutyric and 6-aminocaproic acids, L-valine, L-leucine, or L-isoleucine) in the presence of lithium hydride, sodium methoxide, cesium carbonate, or calcium hydride in boiling methanol .
Scientific Research Applications
Synthesis and Chemical Transformations
Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate has been involved in various synthetic processes and chemical transformations. For instance, Gimalova et al. (2013) synthesized a related compound from l-tartaric acid, leading to further chemical transformations (Gimalova et al., 2013). Similarly, Pizzioli et al. (1998) demonstrated the synthesis of versatile reagents for the preparation of polyfunctional heterocyclic systems using a related compound (Pizzioli et al., 1998).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications, such as in the study by Panek and Beresis (1993), which explored the Lewis acid promoted addition of chiral (E)-crotylsilanes (Panek & Beresis, 1993). Buchholz and Hoffmann (1991) also utilized derivatives of this compound in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids (Buchholz & Hoffmann, 1991).
Potential Biological Activities
A study by Murugavel et al. (2016) explored the potential antimicrobial agent properties and inhibition of penicillin-binding protein using a novel methyl derivative (Murugavel et al., 2016). This highlights the biomedical research potential of this compound's derivatives.
Properties
IUPAC Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTVFRXXWPLV-JQTRYQTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335344 |
Source
|
Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387353-77-7 |
Source
|
Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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